molecular formula C9H13F3N2O2 B14878605 9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one

9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one

Cat. No.: B14878605
M. Wt: 238.21 g/mol
InChI Key: GQSUZKDVFHDFTG-UHFFFAOYSA-N
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Description

9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic structure with a single atom common to both rings. The presence of trifluoroethyl and oxa-diazaspiro groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base to form the intermediate compound, which is then cyclized to produce the desired spiro compound . Another approach utilizes a Lewis acid-catalyzed Prins/pinacol cascade reaction, where aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol undergo a series of rearrangements to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition can lead to therapeutic effects in various inflammatory diseases by preventing programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13F3N2O2

Molecular Weight

238.21 g/mol

IUPAC Name

9-(2,2,2-trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one

InChI

InChI=1S/C9H13F3N2O2/c10-9(11,12)6-14-3-4-16-8(7(14)15)1-2-13-5-8/h13H,1-6H2

InChI Key

GQSUZKDVFHDFTG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C(=O)N(CCO2)CC(F)(F)F

Origin of Product

United States

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